molecular formula C21H19NO3S3 B5952683 8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

Cat. No.: B5952683
M. Wt: 429.6 g/mol
InChI Key: FWCFMLDTRDRICU-UHFFFAOYSA-N
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Description

This compound is a structurally complex quinoline derivative characterized by a fused [1,2]dithiolo ring system, a thione group at position 1, and distinct substituents: a methoxy group at position 8 and a 2-methoxybenzoyl moiety at position 3. Such structural features are common in pharmacologically active molecules, particularly in antimicrobial and anticancer research, where quinoline derivatives are known to intercalate with DNA or inhibit enzymes like topoisomerases .

Properties

IUPAC Name

(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S3/c1-21(2)18-17(20(26)28-27-18)14-11-12(24-3)9-10-15(14)22(21)19(23)13-7-5-6-8-16(13)25-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCFMLDTRDRICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4OC)C=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired dithioloquinoline core . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituent groups, which critically influence their physicochemical and biological properties. Below is a detailed comparison with a closely related compound from the Millipore/Sigma catalog:

Compound of Interest vs. 4,4,8-Trimethyl-5-(4-Nitrobenzoyl)-4,5-Dihydro-1H-[1,2]Dithiolo[3,4-C]Quinoline-1-Thione

Property 8-Methoxy-5-(2-Methoxybenzoyl)-4,4-Dimethyl-... 4,4,8-Trimethyl-5-(4-Nitrobenzoyl)-4,5-Dihydro-...
Substituents 8-methoxy, 2-methoxybenzoyl, 4,4-dimethyl 4,4,8-trimethyl, 4-nitrobenzoyl
Electronic Effects Electron-donating (methoxy groups) Electron-withdrawing (nitro group)
Molecular Weight Higher (due to methoxybenzoyl) Slightly lower (trimethyl vs. dimethyl)
Reactivity Likely less reactive; stabilized by methoxy Nitro group may enhance electrophilic substitution
Solubility Increased lipophilicity (methoxy groups) Reduced solubility (nitro group)
Biological Activity Potential antimicrobial/antioxidant applications Nitro group may confer cytotoxicity or genotoxicity
Commercial Availability Not listed in major catalogs Available (Millipore/Sigma Catalog No: R931098-1EA)

Key Observations:

  • Steric Effects : The 4,4-dimethyl substitution in the target compound reduces conformational flexibility compared to the 4,4,8-trimethyl analog, possibly affecting binding to biological targets.
  • Commercial Relevance : The nitro-substituted analog is commercially available at $42.57 USD per unit, suggesting its utility in exploratory chemistry or as a synthetic intermediate .

Research Findings and Hypotheses

  • Synthetic Accessibility : The nitro-substituted analog may be easier to synthesize due to the nitro group’s directing effects in electrophilic substitution reactions.
  • Therapeutic Potential: The target compound’s methoxy groups could enhance bioavailability and reduce toxicity compared to nitro derivatives, which are often associated with mutagenicity.
  • Gaps in Data: No direct comparative studies on these compounds’ biological activities or stability profiles are available.

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